tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoro-nitrophenyl moiety, and a piperazine ring
Preparation Methods
The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 6-position.
Piperazine Formation: The nitrated product is then reacted with piperazine to form the piperazine derivative.
tert-Butyl Protection: Finally, the piperazine derivative is protected with tert-butyl chloroformate to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.
Scientific Research Applications
tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluoro-nitrophenyl moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the piperazine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl) piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl) piperazine-1-carboxylate
These compounds share the piperazine core and tert-butyl protection but differ in the substituents attached to the aromatic ring. The unique combination of the fluoro and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-6-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHUVEIGDXIWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160246 | |
Record name | 1,1-Dimethylethyl 4-(2-fluoro-6-nitrophenyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-36-5 | |
Record name | 1,1-Dimethylethyl 4-(2-fluoro-6-nitrophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-fluoro-6-nitrophenyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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